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8-Bromoimidazo[1,2-a]pyrazine

Cat. No.: B1277482
CAS No.: 69214-34-2
M. Wt: 198.02 g/mol
InChI Key: ONYMKASWIDXNGH-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyrazines as Privileged Heterocyclic Motifs in Chemical Biology

The imidazo[1,2-a]pyrazine (B1224502) ring system, a fused heterocyclic structure composed of an imidazole (B134444) and a pyrazine (B50134) ring, is recognized as a privileged scaffold in medicinal chemistry and chemical biology. rsc.orgresearchgate.net This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities, making it a versatile framework for drug discovery. rsc.orgchemrxiv.org The significance of this motif is rooted in its structural and chemical properties, which allow it to interact with diverse biological targets.

Structurally, imidazo[1,2-a]pyrazines are considered analogues of purines, which are fundamental components of DNA and RNA. ijirset.comresearchgate.net This resemblance allows them to mimic endogenous purines and interact with a variety of nucleotide-binding proteins, enzymes, and receptors, leading to a broad spectrum of pharmacological effects. ijirset.commdpi.com The fused bicyclic system provides a rigid and planar core, which is advantageous for molecular recognition by biological macromolecules.

Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated a remarkable diversity of biological activities in academic research. These include potential applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. researchgate.netdergipark.org.trontosight.ai For instance, certain derivatives have been investigated as inhibitors of protein kinases, such as PI3K/mTOR and receptor tyrosine kinase EphB4, which are crucial targets in oncology. mdpi.com The adaptability of the scaffold allows for substitutions at various positions (C2, C3, C6, and C8), enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecules to optimize their activity against specific targets. rsc.orgucl.ac.uk This chemical tractability has made the imidazo[1,2-a]pyrazine nucleus a focal point for the development of novel therapeutic candidates. rsc.org

Table 1: Reported Biological Activities of Imidazo[1,2-a]pyrazine Derivatives

Biological Activity Research Context Citations
Anticancer / Antitumor Inhibition of cancer cell growth, targeting kinases like PI3K/mTOR and EphB4. ijirset.commdpi.comontosight.aiontosight.ai
Anti-inflammatory Potential treatment for inflammatory diseases. researchgate.netdergipark.org.trontosight.aiontosight.ai
Antimicrobial / Antibacterial Activity against various bacterial pathogens, including Helicobacter pylori. researchgate.netontosight.aiucl.ac.uk
Antiviral Investigated for potential antiviral therapies. researchgate.netdergipark.org.tr
Neuroprotective Potential actions in protecting nerve cells. ontosight.ai
Cardiotonic Exhibiting heart-stimulating properties. dergipark.org.tr
Anticonvulsant Showing potential in controlling seizures. dergipark.org.tr
Analgesic Demonstrating pain-relieving effects. dergipark.org.tr
Antioxidant Scavenging free radicals.

Overview of 8-Bromoimidazo[1,2-a]pyrazine within the Imidazo[1,2-a]pyrazine Class

Within the broader class of imidazo[1,2-a]pyrazines, This compound serves as a pivotal synthetic intermediate. Its primary significance lies not in its own biological activity, but in its role as a versatile building block for creating more complex and functionally diverse derivatives. The bromine atom at the 8-position of the fused ring system is a key functional handle that facilitates a variety of subsequent chemical transformations.

The electron-deficient nature of the pyrazine ring makes the 8-position susceptible to nucleophilic substitution reactions. This allows the bromine atom, a good leaving group, to be readily displaced by a wide range of nucleophiles, including various amines (such as morpholine), alcohols, and thiols. ucl.ac.uk This reaction pathway is a common strategy for introducing new functional groups and molecular complexity at this specific position, leading to the synthesis of libraries of 8-substituted imidazo[1,2-a]pyrazine derivatives. For example, heating 8-bromo-imidazo[1,2-a]pyrazine with aqueous ammonia (B1221849) can produce Imidazo[1,2-a]pyrazin-8-amine (B40915).

Furthermore, the bromine atom on the this compound scaffold is suitable for use in modern cross-coupling reactions, such as the Suzuki coupling. ucl.ac.uk These palladium-catalyzed reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl or other organic fragments at the 8-position. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound's structure to enhance its potency and selectivity for a specific biological target. ucl.ac.uk The synthesis of 2- and 3-aryl imidazo[1,2-a]pyrazine inhibitors of bacterial ATPase, for instance, often involves an intermediate that is functionalized at the 8-position. nih.gov Therefore, this compound is a cornerstone compound for academic and industrial researchers aiming to explore the chemical space and therapeutic potential of the imidazo[1,2-a]pyrazine class.

Table 2: Key Information for this compound

Property Description Citations
Chemical Formula C₆H₄BrN₃ nih.gov
Primary Role Synthetic Intermediate / Building Block ucl.ac.uk
Key Reactive Site Bromine atom at the 8-position ucl.ac.uk
Common Reactions Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Cross-Coupling (e.g., Suzuki) ucl.ac.uk
Utility Enables synthesis of diverse 8-substituted imidazo[1,2-a]pyrazine derivatives for drug discovery and SAR studies. ucl.ac.uknih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B1277482 8-Bromoimidazo[1,2-a]pyrazine CAS No. 69214-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYMKASWIDXNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434133
Record name 8-Bromoimidazo[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69214-34-2
Record name 8-Bromoimidazo[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoimidazo[1,2-a]pyrazine
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Synthetic Methodologies for 8 Bromoimidazo 1,2 a Pyrazine and Its Derivatives

Strategies for the Construction of the Imidazo[1,2-a]pyrazine (B1224502) Core

The formation of the fused imidazole (B134444) and pyrazine (B50134) ring system is the foundational step in synthesizing these compounds. Key strategies include classical condensation reactions and modern cyclization approaches.

One of the most established and widely utilized methods for constructing the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. nih.govbio-conferences.org This reaction, often referred to as the Tschitschibabin reaction, proceeds via nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system. ucl.ac.uk

The choice of starting materials and reaction conditions significantly impacts the yield and purity of the product. For instance, the reaction of 2-aminopyrazine with chloroacetaldehyde (B151913) is a classic approach. smolecule.com While early procedures using dimethylformamide (DMF) as a solvent resulted in low yields, a switch to methanol (B129727) has been shown to improve the yield to as high as 98%. smolecule.com

A common strategy involves the condensation of a substituted 2-aminopyrazine with various α-bromoacetophenones or other acyl bromides. tsijournals.comtsijournals.com In one approach, 2-amino-3-bromo-5-methyl pyrazine is condensed with acyl bromides (prepared in-situ from acetophenones and copper bromide) in acetone (B3395972) at room temperature to form the corresponding 8-bromo-imidazo[1,2-a]pyrazine derivatives. tsijournals.com The presence of a halogen on the pyrazine ring, such as in 2-amino-3-chloropyrazine, is often crucial for directing the cyclization and achieving the desired product. ucl.ac.uksmolecule.com

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine Core Synthesis

2-Aminopyrazine Derivative α-Halocarbonyl Compound Solvent Conditions Product Yield Reference
2-Aminopyrazine Chloroacetaldehyde Methanol Reflux Imidazo[1,2-a]pyrazine 98% smolecule.com
2-Amino-3-bromo-5-methyl pyrazine Substituted Acyl Bromides Acetone Room Temp. 8-Bromo-6-methyl-2-substituted-imidazo[1,2-a]pyrazines - tsijournals.com
2-Amino-3-chloropyrazine α-Chloro-para-fluoroacetophenone Ethanol Reflux 8-Bromo-imidazo[1,2-a]pyrazine intermediate 55-65% (overall)
2-Aminopyrazine Bromoacetaldehyde - 150-200°C (sealed tube) Imidazo[1,2-a]pyridines (analogous) Modest bio-conferences.org

Alternative strategies to the classic condensation method involve various cyclization reactions, including multicomponent reactions and metal-catalyzed processes. These methods often provide access to highly functionalized imidazo[1,2-a]pyrazines in a single step.

A notable example is the one-pot, three-component reaction involving a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (such as tert-butyl isocyanide). rsc.orgrsc.org This reaction, often catalyzed by iodine, proceeds efficiently at room temperature in ethanol. rsc.orgrsc.org The proposed mechanism involves the initial formation of an imine from the 2-aminopyrazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by intramolecular cyclization to yield the final product. rsc.orgrsc.org

Other cyclization methods include:

Oxidation-dehydration: This approach uses a [(beta-hydroxyalkyl)amino]pyrazine, which undergoes oxidation and dehydration to form the fused ring system. nih.gov

Iodine-mediated cyclization: The reaction of 2-allylamino-3-chloropyrazine with iodine leads to the formation of a dihydroimidazo[1,2-a]pyrazine intermediate, which can then be aromatized. ucl.ac.uk

Metal-catalyzed cyclization: Transition metals like copper(I) and palladium(II) can catalyze the cyclization to form the imidazo[1,2-a]pyrazine core under mild conditions. acs.org

Condensation Reactions with α-Halocarbonyl Compounds

Regioselective Bromination Techniques for 8-Bromoimidazo[1,2-a]pyrazine

Introducing a bromine atom specifically at the C8 position of the imidazo[1,2-a]pyrazine core is a crucial step. The electron-deficient nature of the pyrazine ring influences the regioselectivity of electrophilic substitution reactions.

Direct bromination of the pre-formed imidazo[1,2-a]pyrazine ring is a common and effective strategy. The C8 position is activated for nucleophilic attack due to the electronic influence of the nitrogen atom at position 7. ucl.ac.uk

N-Bromosuccinimide (NBS) is the most frequently used reagent for this transformation due to its efficiency and milder reaction conditions compared to molecular bromine. tsijournals.com A typical protocol involves treating a 2-substituted-imidazo[1,2-a]pyrazine with NBS in a solvent like acetonitrile (B52724) at temperatures ranging from 0°C to 25°C. This method has been reported to yield the 8-bromo derivative with greater than 85% efficiency. The electron density of the heterocyclic ring dictates the site of electrophilic aromatic halogenation, and for many substituted imidazo[1,2-a]pyrazines, this occurs selectively at the C8 position. tsijournals.com

Table 2: Regioselective Bromination with NBS

Substrate Reagent Solvent Temperature Product Yield Reference
2-substituted-5-methyl-imidazo[1,2-a]pyrazine NBS Acetonitrile 0–25°C 8-bromo-2-substituted-5-methyl-imidazo[1,2-a]pyrazine >85%
2-Amino-5-methyl-pyrazine NBS Ethanol Room Temp. 2-Amino-3-bromo-5-methyl pyrazine (precursor) 90% tsijournals.com
Imidazo[1,2-a]pyrazine intermediate NBS Acetonitrile - 8-Bromo-imidazo[1,2-a]pyrazine intermediate -

An alternative to direct bromination is a selective halogen exchange reaction. This method is particularly useful when a different halogen, typically chlorine, is already present at the desired position.

It has been demonstrated that an 8-chloro substituent on the imidazo[1,2-a]pyrazine ring can be successfully exchanged for bromine. ucl.ac.uk In a specific example, 6,8-dichloroimidazo[1,2-a]pyrazine (B1405718) was treated with sodium bromide and hydrobromic acid (HBr) in butanone to selectively afford the 8-bromo derivative. ucl.ac.uk This type of reaction provides a strategic alternative for accessing specific halogenated isomers that might be difficult to obtain through direct electrophilic substitution.

Bromination of Pyrazine Rings

Multi-step Synthetic Routes to this compound Precursors

The synthesis of this compound often relies on the careful construction of advanced precursors. These multi-step routes are designed to build complexity and ensure the correct placement of substituents.

One comprehensive synthetic plan involves the initial bromination of a pyrazine starting material, followed by the construction of the fused imidazole ring. tsijournals.com For example, 2-amino-5-methyl-pyrazine can be brominated with NBS to produce 2-amino-3-bromo-5-methyl pyrazine. tsijournals.com This intermediate, which already contains the bromine atom destined for the 8-position of the final product, is then condensed with an α-haloketone to form the 8-bromo-imidazo[1,2-a]pyrazine core. tsijournals.com

Another route starts with 2-cyanopyrazine, which is converted to 2-aminopyrazine. google.com This can then undergo dibromination to yield 2-amino-3,5-dibromopyrazine, a versatile precursor for subsequent cyclization and functionalization reactions. google.com

Reactivity and Functionalization of 8 Bromoimidazo 1,2 a Pyrazine

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Moiety

The electron-deficient nature of the pyrazine ring in the imidazo[1,2-a]pyrazine (B1224502) system facilitates nucleophilic aromatic substitution (SNA_r) reactions, particularly at positions bearing a suitable leaving group like bromine.

Reactivity at the C-8 Position

The C-8 position of the imidazo[1,2-a]pyrazine ring is highly susceptible to nucleophilic attack. The bromine atom at this position can be readily displaced by a variety of nucleophiles. For instance, heating 8-bromoimidazo[1,2-a]pyrazine with aqueous ammonia (B1221849) in a sealed tube results in the formation of imidazo[1,2-a]pyrazin-8-amine (B40915) in good yields. This ammonolysis proceeds via an S_NAr mechanism. The reaction conditions can be optimized using microwave irradiation, which can lead to higher yields and significantly shorter reaction times.

Similarly, other nucleophiles such as amines and alcohols can displace the C-8 bromine. vulcanchem.comvulcanchem.com For example, the reaction of this compound with morpholine (B109124) upon heating leads to the formation of the corresponding 8-morpholino-substituted product. vulcanchem.com Early studies on dihalogenated imidazo[1,2-a]pyrazines, such as 6,8-dibromoimidazo[1,2-a]pyrazine, demonstrated that nucleophilic displacement with a methoxy (B1213986) group occurs selectively at the C-8 position. ucl.ac.uk

Table 1: Examples of Nucleophilic Aromatic Substitution at the C-8 Position

NucleophileProductReaction ConditionsYield (%)
Aqueous AmmoniaImidazo[1,2-a]pyrazin-8-amine120°C, 12-24 h, sealed tube60-75
Aqueous AmmoniaImidazo[1,2-a]pyrazin-8-amine150°C, 30 min, microwave80-85
Morpholine8-Morpholinoimidazo[1,2-a]pyrazine (B8338187)HeatingNot specified
Methoxide6-Bromo-8-methoxyimidazo[1,2-a]pyrazineNot specifiedNot specified

Comparative Reactivity at C-3, C-5, and C-6 Positions

In comparison to the highly reactive C-8 position, the C-3, C-5, and C-6 positions of the imidazo[1,2-a]pyrazine ring are generally less susceptible to nucleophilic aromatic substitution. Early research indicated that nucleophilic substitution primarily occurs at the C-5 and C-8 positions. ucl.ac.uk For instance, in 6,8-dibromoimidazo[1,2-a]pyrazine, only the C-8 bromine is displaced by methoxide. ucl.ac.uk

Further studies have shown resistance to nucleophilic substitution at the C-3 and C-6 positions, especially when a substituent is already present at the C-8 position. ucl.ac.uk For example, attempts to displace a chlorine atom at the C-3 or C-6 position with piperazine (B1678402) were unsuccessful when a piperazine moiety was already attached at C-8. ucl.ac.uk While there was a tentative observation of bromine displacement at C-6 with methylamine, the product could not be successfully isolated. ucl.ac.uk This highlights the significantly lower reactivity of the C-6 position towards nucleophilic attack compared to the C-8 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the imidazo[1,2-a]pyrazine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that are resistant to traditional nucleophilic substitution.

Suzuki Coupling Reactions at the C-6 Position

While the C-6 position is generally unreactive towards nucleophilic substitution, it can be effectively functionalized using palladium-catalyzed Suzuki coupling reactions. ucl.ac.uk This method allows for the introduction of various aryl and heteroaryl groups at the C-6 position. For instance, starting with 6,8-dibromoimidazo[1,2-a]pyrazine, while the C-8 bromine can be displaced by an amine under thermal conditions, the C-6 bromine requires a Suzuki coupling reaction for its substitution. ucl.ac.uk

Specific conditions have been developed for selective Suzuki coupling at the C-6 position even in the presence of other halogens. For example, using Pd(PPh₃)₄ as the catalyst with sodium carbonate as the base in a mixture of acetonitrile (B52724) and water under microwave irradiation allows for the selective displacement of a bromine atom at the C-6 position in 3-chloro-6-bromoimidazo[1,2-a]pyrazine. ucl.ac.uk

Application in Derivatization for Biological Evaluation

The ability to selectively introduce substituents at various positions of the imidazo[1,2-a]pyrazine scaffold through palladium-catalyzed cross-coupling reactions is of great importance in medicinal chemistry for the synthesis of biologically active molecules. For example, a series of arylated imidazo[1,2-a]pyrazine-coumarin hybrids were synthesized using Suzuki-Miyaura cross-coupling for monoarylation at the C-6 position, as well as symmetrical and unsymmetrical diarylation at the C-3 and C-6 positions. rsc.org These compounds were then evaluated for their in vitro antitumor activities. rsc.org

In another study, novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides were synthesized. nih.gov The key step in this synthesis was a Suzuki coupling reaction to introduce an aryl group at the C-6 position of a 4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine (B53014) intermediate. nih.gov These derivatives were then evaluated for their biological activities. nih.gov

Formation of Carboxylic Acid Derivatives from this compound

The bromine atom at the C-8 position of this compound can serve as a precursor for the introduction of a carboxylic acid group, a common functional group in pharmacologically active compounds. While direct carboxylation of the C-8 position is not explicitly detailed, the transformation of a bromo-substituted imidazo[1,2-a]pyrazine to a carboxylic acid derivative is a known synthetic strategy.

One common method to introduce a carboxylic acid group onto a heterocyclic ring is through a halogen-metal exchange followed by quenching with carbon dioxide. Alternatively, palladium-catalyzed carbonylation reactions can be employed. Although specific examples starting directly from this compound are not prevalent in the provided search results, the synthesis of related imidazo[1,2-a]pyrazine carboxylic acids demonstrates the feasibility of such transformations. For instance, 6-bromoimidazo[1,2-a]pyrazine-3-carboxylic acid can be synthesized, indicating that the bromo-substituted scaffold is compatible with the presence of a carboxylic acid group. The synthesis of various imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives has also been reported, often starting from an ester intermediate which is then hydrolyzed. dergipark.org.tr

The formation of carboxylic acid derivatives is a crucial step in the synthesis of more complex molecules. For example, these carboxylic acids can be converted to their corresponding acyl chlorides and then amidated to produce a wide range of amide derivatives for biological evaluation. nih.gov

Radical Functionalization Strategies

While specific studies on the radical functionalization of this compound are not extensively detailed in the current literature, the reactivity of the parent imidazo[1,2-a]pyrazine and the analogous, well-studied imidazo[1,2-a]pyridine (B132010) scaffold offers significant insight into potential synthetic strategies. The imidazo[1,2-a]pyrazine core, being an electron-deficient heterocyclic system, is a prime candidate for nucleophilic radical addition, most notably through Minisci-type reactions and modern photoredox catalysis. wikipedia.orgrsc.orgmdpi.com These methods allow for direct C–H functionalization, an atom-economical approach to modifying the core structure. wikipedia.org

The most common site for radical attack on the imidazo[1,2-a]pyridine system is the C3 position, which is attributed to its electron-rich character within the electron-deficient heterocycle. researchgate.net It is plausible that the this compound would exhibit similar regioselectivity, directing incoming radicals to the C3 position. Radical functionalization strategies are particularly valuable for installing alkyl, acyl, and fluoroalkyl groups that are difficult to introduce using traditional ionic methods.

The introduction of a trifluoromethyl (CF₃) group is of high interest in medicinal chemistry. Photoredox catalysis has emerged as a mild and efficient method for the C–H trifluoromethylation of imidazo[1,2-a]pyridines, which serves as a model for this compound. These reactions typically proceed via the generation of a CF₃ radical from a suitable precursor, which then attacks the heterocycle. nih.gov

For instance, Zhang's group developed a transition-metal-free, visible-light-induced trifluoromethylation using an organic photosensitizer (anthraquinone-2-carboxylic acid) and sodium triflinate (CF₃SO₂Na, Langlois' reagent) as the CF₃ source. nih.gov Similarly, Cui and colleagues reported a method using an acridinium-based photocatalyst under blue LED irradiation. researchgate.net A plausible mechanism involves the photocatalyst absorbing light and reaching an excited state, which then reduces the CF₃ source to generate the trifluoromethyl radical. This radical adds to the C3 position of the heterocycle, and subsequent oxidation and deprotonation yield the final product. nih.gov

SubstrateRadical SourceCatalyst/ConditionsProductYield (%)Citation
2-Phenylimidazo[1,2-a]pyridineCF₃SO₂NaAQN-2-CO₂H, K₂CO₃, TFA, Blue LED2-Phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine81 nih.gov
Imidazo[1,2-a]pyridineCF₃SO₂NaMesityl acridinium, Blue LED, DCE3-(Trifluoromethyl)imidazo[1,2-a]pyridineup to 84 researchgate.net
Imidazo[1,2-a]pyridineElectrophilic CF₃ reagent (sulfonium ylide)Visible Light (Photosensitizer-free)3-(Trifluoromethyl)imidazo[1,2-a]pyridineN/A sioc-journal.cn

The Minisci reaction is a classic method for the C–H alkylation and acylation of electron-deficient N-heterocycles. wikipedia.org The reaction involves the generation of a nucleophilic carbon-centered radical, which selectively attacks the protonated, electron-poor heterocycle. mdpi.com This strategy is highly applicable to the imidazo[1,2-a]pyrazine system. rsc.org

Classic Minisci conditions often utilize silver nitrate (B79036) and ammonium (B1175870) persulfate to generate alkyl radicals from carboxylic acids via oxidative decarboxylation. rsc.org Modern variations employ photoredox catalysis to generate radicals under milder conditions. For example, visible-light-mediated Minisci-type reactions can use bromoalkanes or aroyl chlorides as radical precursors with an iridium-based photocatalyst. acs.org The excited photocatalyst reduces the alkyl or aroyl source to generate the corresponding radical, which then engages in the C–H functionalization of the heterocycle. acs.org

SubstrateRadical SourceCatalyst/ConditionsProductYield (%)Citation
IsoquinolineBenzoyl Chloridefac-Ir(ppy)₃, Blue LED, MeCN1-Benzoylisoquinoline32 acs.org
QuinoxalineBenzoyl Chloridefac-Ir(ppy)₃, Blue LED, MeCN2-Benzoylquinoxaline35 acs.org
IsoquinolineCyclopentyl Bromidefac-Ir(ppy)₃, Blue LED, MeCN1-Cyclopentylisoquinoline56 acs.org
2-Phenylimidazo[1,2-a]pyridineMethyl Vinyl KetoneB(C₆F₅)₃, Toluene, 80°C3-(3-Oxobutyl)-2-phenylimidazo[1,2-a]pyridine57 cardiff.ac.uk

Control experiments often confirm the radical nature of these transformations. The addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) typically inhibits or completely quenches the reaction, supporting the involvement of a free-radical pathway. sioc-journal.cnnih.gov

The versatility of radical chemistry allows for the introduction of various other functional groups.

Thiocyanation : Hajra's group demonstrated a metal-free, visible-light-promoted C–H thiocyanation of imidazo[1,2-a]pyridines using ammonium thiocyanate (B1210189) and Eosin Y as the photocatalyst under blue LED irradiation. beilstein-journals.orgnih.gov This method provides access to the versatile thiocyanate group, a precursor for many other sulfur-containing functionalities. beilstein-journals.org

Phosphorylation : A visible-light-induced reaction for the C3-phosphorylation of imidazo[1,2-a]pyridines with phosphine (B1218219) oxides was reported using rhodamine B as the photocatalyst at room temperature. mdpi.com This strategy offers mild conditions and broad substrate applicability. mdpi.com

These examples on related heterocyclic systems strongly suggest that this compound could be successfully functionalized using a variety of modern radical-based methodologies, particularly through photoredox catalysis, to yield novel derivatives with potential applications in medicinal chemistry and materials science.

Structure Activity Relationship Sar Studies of 8 Bromoimidazo 1,2 a Pyrazine Derivatives

Positional Effects of Substitution on Biological Efficacy

The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. researchgate.net Modifications at the C-8, C-2, and C-3 positions have been systematically investigated to understand their impact on the pharmacological properties of these compounds.

Impact of C-8 Substitutions on Activity

The C-8 position of the imidazo[1,2-a]pyrazine ring is a key site for modification, and substitutions at this position have been shown to significantly modulate biological activity. For instance, in a series of imidazo[1,2-a]pyrazine derivatives developed as inhibitors of the VirB11 ATPase HP0525, the introduction of an amino group at the C-8 position was found to be a critical determinant of their inhibitory potential. nih.gov

Further studies have demonstrated that nucleophilic substitution of the bromine atom at the C-8 position with various amines can lead to compounds with improved biological profiles. tsijournals.com For example, the displacement of the 8-bromo group with secondary amines like morpholine (B109124), piperidine, and imidazole (B134444) has been a successful strategy to generate diversity and enhance activity. tsijournals.com

The following table summarizes the impact of different C-8 substitutions on the biological activity of imidazo[1,2-a]pyrazine derivatives:

C-8 Substituent Observed Effect on Biological Activity Target/Assay
Amino groupEssential for inhibitory potential.VirB11 ATPase HP0525
MorpholineIntroduction of diversity and potential for enhanced activity.General
PiperidineIntroduction of diversity and potential for enhanced activity.General
ImidazoleIntroduction of diversity and potential for enhanced activity.General
DimethylamineNot crucial for kinase inhibition but important for permeability and solubility.Antileishmanial (LmCK1.2)
HydrogenImproved kinase inhibition but lower antiparasitic activity.Antileishmanial (LmCK1.2)
ChlorineImproved kinase inhibition but lower antiparasitic activity.Antileishmanial (LmCK1.2)
ThioetherImproved kinase inhibition but lower antiparasitic activity.Antileishmanial (LmCK1.2)

Influence of C-2 and C-3 Substitutions

Substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyrazine scaffold also exert a profound influence on biological activity. A flexible synthetic route has been developed to produce both 2- and 3-aryl substituted regioisomers, allowing for a thorough investigation of their SAR. nih.gov

In the pursuit of antileishmanial agents, the absence of substituents at the C-2 and C-3 positions led to a significant reduction in LmCK1.2 inhibition and antileishmanial activity. rsc.org This underscores the critical role of these positions in interacting with the biological target. Furthermore, the specific nature of the substituent at C-3 is vital. For instance, a compound with a meta-pyridyl group at C-3 was found to be inactive, indicating a strict requirement for the nitrogen's position within the pyridine (B92270) ring for activity. rsc.org

Research into anticancer agents has also highlighted the importance of C-2 and C-3 functionalization. researchgate.net In a series of novel 3-aminoimidazo[1,2-a]pyrazine analogues, a compound bearing a 2,4-difluorophenyl group at C-2 and a p-fluorophenyl amine at C-3 demonstrated potent activity against MCF-7 breast cancer cells. researchgate.net This suggests that specific electronic and steric properties of the substituents at these positions are key to achieving high efficacy.

The table below illustrates the influence of substitutions at the C-2 and C-3 positions:

Position Substituent Observed Effect on Biological Activity Target/Assay
C-2 & C-3UnsubstitutedSignificant reduction in activity.Antileishmanial (LmCK1.2)
C-3meta-pyridyl groupInactive.Antileishmanial (LmCK1.2)
C-22,4-difluorophenylPotent anticancer activity (in combination with C-3 substitution).Anticancer (MCF-7 cells)
C-3p-fluorophenyl aminePotent anticancer activity (in combination with C-2 substitution).Anticancer (MCF-7 cells)

Relationship between Molecular Modifications and Pharmacological Profiles

The pharmacological profile of imidazo[1,2-a]pyrazine derivatives is intricately linked to their molecular structure. Modifications to the core and its substituents can dramatically alter their therapeutic potential, spanning a wide range of activities including anticancer, antimicrobial, and enzyme inhibition. tsijournals.comnih.gov

For instance, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. tsijournals.com The study revealed that amination at the C-8 position generally improved antioxidant activity. tsijournals.com Specifically, the introduction of a diethanolamine (B148213) group at C-8 resulted in a compound with both good antioxidant and antifungal properties. tsijournals.com

In the context of anticancer activity, SAR studies have shown that the nature of the substituent at the C-3 position of the imidazo[1,2-a]pyrazine ring is a key determinant of potency. rsc.org A series of compounds with variations at this position were evaluated against several cancer cell lines, with a tertiary butylamine (B146782) group showing good inhibitory concentration against multiple cell lines. rsc.org

Furthermore, the imidazo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of kinase inhibitors. Derivatives have shown promise as inhibitors of breast tumor kinase (Brk) and protein tyrosine kinase 6 (PTK6). The development of bivalent compounds, incorporating the imidazo[1,2-a]pyrazine core to target the active site of an enzyme while a peptide moiety disrupts protein-protein interactions, represents an innovative approach to enhance pharmacological efficacy. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Analysis of Imidazo[1,2-a]pyrazine Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on imidazo[1,2-a]pyrazine analogues to guide the design of more potent inhibitors for various therapeutic targets.

One study focused on imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key target in cancer therapy. nih.gov A 3D-QSAR model was developed, which provided insights into the structural requirements for potent PI3Kα inhibition. nih.gov

Another QSAR study, combined with molecular dynamics simulations, was performed on a series of imidazo[1,2-a]pyrazine derivatives with anti-melanoma activity. scielo.brscielo.br This work utilized artificial intelligence algorithms to select molecular descriptors and build a predictive QSAR model, which highlighted structural features associated with enhanced potency. scielo.brscielo.br The study also investigated the potential mechanism of action by comparing the imidazopyrazine nucleus to a known inhibitor of Aurora Kinase A, another important cancer target. scielo.brscielo.br

A receptor-guided 3D-QSAR study was also conducted on 1,3-disubstituted-imidazo[1,5-α]pyrazine derivatives as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R). nih.gov This approach, which incorporates the structural information of the active site for aligning the inhibitors, yielded a more accurate and predictive QSAR model compared to ligand-based alignment methods. nih.gov

These QSAR studies serve as valuable tools in medicinal chemistry, enabling the rational design and prediction of the biological activity of new imidazo[1,2-a]pyrazine analogues, thereby accelerating the drug discovery process.

Biological and Pharmacological Research Applications of 8 Bromoimidazo 1,2 a Pyrazine and Its Analogues

Anticancer Activity Studies

The imidazo[1,2-a]pyrazine (B1224502) framework is a recognized pharmacophore in the design of anticancer agents. The introduction of a bromine atom at the 8-position serves as a crucial handle for further chemical modifications, allowing for the creation of diverse libraries of compounds with potential therapeutic applications.

Inhibition of Cancer Cell Growth

Derivatives of 8-bromoimidazo[1,2-a]pyrazine have demonstrated significant activity against a variety of cancer cell lines. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance cytotoxic effects. For instance, the substitution at the C-8 position with various amines has been explored to increase the diversity and potency of these compounds. tsijournals.com

In one study, novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides were synthesized and evaluated for their anticancer activity against A549 (lung carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. nih.gov Many of these compounds exhibited moderate cytotoxicity. nih.gov For example, compounds 14b and 14c from this series showed notable inhibitory effects. nih.gov

Interactive Table: Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Analogues

Compound Cell Line IC50 (µM)
14b A549 >10
14b PC-3 8.42
14b MCF-7 >10
14c A549 9.87
14c PC-3 6.23

| 14c | MCF-7 | 7.51 |

Further research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives in targeting non-small cell lung cancer (NSCLC). A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized, with one derivative, 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, showing cytostatic activity against a P53-mutant NSCLC cell line. iiarjournals.org

Targeting Specific Kinases and Pathways (e.g., PI3Kα, Aurora Kinase, EphB4, TAK1)

A primary mechanism through which imidazo[1,2-a]pyrazine analogues exert their anticancer effects is by inhibiting specific kinases and signaling pathways crucial for cancer cell proliferation and survival.

PI3Kα Inhibition: The phosphatidylinositol-3-kinase (PI3K) pathway is frequently hyperactivated in various cancers. Derivatives of 8-bromoimidazo[1,2-a]pyridine (B1285415) have been designed as potent PI3Kα inhibitors. nih.gov One study identified compound 35 , an imidazo[1,2-a]pyridine (B132010) derivative, as a nanomolar inhibitor of PI3Kα, which also demonstrated antiproliferative activity in PI3Kα-addicted cancer cells. nih.gov Another study focused on 8-morpholinoimidazo[1,2-a]pyrazine derivatives, where compound 14c showed inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 μM. nih.gov The morpholine (B109124) group is often incorporated to enhance activity against the PI3K/mTOR pathway.

Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in tumors. An imidazo[1,2-a]pyrazine derivative was identified as a dual inhibitor of Aurora kinases A and B. nih.gov Through lead optimization, a potent inhibitor, 12k (SCH 1473759) , was developed, exhibiting picomolar inhibitory activity and improved cell potency. nih.gov

EphB4 Inhibition: Derivatives of imidazo[1,2-a]pyrazines have also been shown to inhibit the receptor tyrosine kinase EphB4, which is involved in cancer development. tsijournals.comtsijournals.com

Modulation of Oncogene Promoters (e.g., C-Myc G-Quadruplex)

The c-MYC oncogene, a key driver in many human cancers, can be regulated by the formation of a G-quadruplex structure in its promoter region. mdpi.com Small molecules that can bind to and stabilize this G-quadruplex can suppress c-MYC transcription, offering a novel therapeutic strategy. mdpi.com While direct studies on this compound are limited in this specific context, the development of small molecules to target the c-MYC G-quadruplex is an active area of research. mdpi.comnih.gov The principle involves designing molecules that can selectively recognize and stabilize this non-canonical DNA structure, thereby inhibiting tumor growth. mdpi.com

Antimicrobial Research

In addition to their anticancer properties, imidazo[1,2-a]pyrazine derivatives have been investigated for their potential as antimicrobial agents, addressing the growing concern of antibiotic resistance.

Antibacterial Effects

The imidazo[1,2-a]pyrazine scaffold is a promising platform for the development of new antibacterial agents. researchgate.net Studies have shown that derivatives of this heterocyclic system exhibit activity against various bacterial strains. tsijournals.comtsijournals.com

In a study evaluating novel imidazo[1,2-a]pyrazine derivatives, several compounds demonstrated notable antibacterial activity. tsijournals.com For instance, compounds 4a and 6c showed excellent zone of inhibition against S. aureus at a concentration of 50 µg/mL. tsijournals.com Compound 5c was effective against E. coli at the same concentration, with a zone of inhibition comparable to the standard antibiotic. tsijournals.com

Interactive Table: Antibacterial Activity of Selected Imidazo[1,2-a]pyrazine Analogues

Compound Bacterium Zone of Inhibition (mm) at 50 µg/mL
4a S. aureus 21-22
6c S. aureus 21-22

| 5c | E. coli | 21-22 |

Antifungal Properties

The antifungal potential of imidazo[1,2-a]pyrazine derivatives has also been explored. Research has shown that these compounds can inhibit the growth of various fungal pathogens. tsijournals.comtsijournals.com

A study investigating a series of imidazo[1,2-a]pyrazine derivatives reported moderate to good antifungal activity against Aspergillus niger and Candida albicans. tsijournals.com Compounds 4c, 4f, 5h, 6a, 6b, and 6c showed promising zones of inhibition ranging from 91-100 mm against both fungi at concentrations of 50 and 100 µg/mL. tsijournals.com Notably, compound 6c exhibited an excellent zone of inhibition against A. niger at 50 µg/mL, nearly equal to the standard antifungal agent, Itraconazole. tsijournals.com

Antiviral Activities (e.g., SARS-CoV, SARS-CoV-2 Main Protease)

The imidazo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of antiviral agents. Recent research has particularly highlighted the potential of its derivatives in targeting coronaviruses. Studies have shown that these compounds can be effective inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV and SARS-CoV-2, an enzyme crucial for viral replication. mdpi.comnih.govrsc.org The inhibition of this protease effectively halts the viral life cycle, positioning imidazo (B10784944) derivatives as strong candidates for antiviral drug development. nih.gov

Derivatives of imidazo[1,2-a]pyrazin-8-amine (B40915) have demonstrated notable efficacy, with some compounds showing inhibition of the SARS-CoV-2 main protease with IC50 values as low as 21 nM. Similarly, research into 2-phenylimidazo[1,2-a]pyrazin-3-amine (B3028699) derivatives has confirmed their ability to inhibit influenza A virus and human coronaviruses through scaffold-specific interactions. The development of an α-ketoamide inhibitor based on this scaffold has also been reported as a potent inhibitor of the SARS-CoV-2 Mpro. nih.gov These findings underscore the significant potential of the imidazo[1,2-a]pyrazine core in the ongoing search for effective treatments for viral infections.

Antituberculosis Agents

Analogues of this compound, particularly imidazo[1,2-a]pyridines, have been extensively investigated as potent agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). rsc.orgrsc.org This class of compounds has shown significant activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. rsc.orgacs.orgnih.gov

A series of imidazo[1,2-a]pyridine carboxamides were synthesized and evaluated, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.025 μg/mL against drug-susceptible Mtb strains. Further structure-activity relationship (SAR) studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides revealed compounds with MIC90 values (the concentration resulting in a 90% reduction in bacterial growth) ranging from 0.4–1.9 μM against replicating Mtb and 0.07–2.2 μM against MDR strains. rsc.org One lead compound from a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity with a MIC90 of 0.069–0.174 μM against drug-susceptible Mtb. rsc.org Another study highlighted a derivative, ND-09759, which exhibited potent activity with an MIC ≤0.006 µM. plos.org

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues

Compound Class Target Strain(s) Potency (MIC) Reference
Imidazo[1,2-a]pyridine carboxamides Drug-susceptible Mtb As low as 0.025 µg/mL
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating Mtb 0.4–1.9 µM rsc.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides MDR-Mtb 0.07–2.2 µM rsc.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-susceptible Mtb 0.069–0.174 µM rsc.org
ND-09759 M. tuberculosis ≤0.006 µM plos.org

These findings establish the imidazo[1,2-a]pyrazine analogue scaffold as a critical area for the development of new anti-TB drugs to combat the global health threat posed by resistant bacterial strains. nih.govplos.org

Central Nervous System (CNS) Related Activities

AMPA Receptor Modulation, Specifically TARP γ-8 Selective Negative Modulators

Derivatives of imidazo[1,2-a]pyrazine have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). nih.gov These receptors are critical for mediating fast synaptic transmission in the central nervous system. nih.gov TARP γ-8 is predominantly expressed in the hippocampus, a brain region integral to memory and implicated in seizure disorders. nih.govista.ac.at

A high-throughput screening campaign identified an imidazopyrazine (compound 5) as a promising and selective hit against TARP γ-8. nih.gov Subsequent optimization of this lead structure yielded subnanomolar, brain-penetrant compounds. nih.gov These modulators function by partially disrupting the protein-protein interaction between the TARP and the pore-forming subunit of the AMPA receptor ion channel. nih.gov The discovery of these selective modulators, such as JNJ-55511118, provides a novel tool for studying AMPA receptor function and presents a potential therapeutic strategy for disorders involving hippocampal hyperexcitability. nih.gov

Potential as Anticonvulsants and Anxiolytics

The selective negative modulation of AMPA/TARP γ-8 receptors by imidazo[1,2-a]pyrazine analogues directly translates to potential therapeutic applications as anticonvulsants. nih.gov Since excitatory neurotransmission is a key factor in the generation and spread of seizures, targeting TARP γ-8-containing AMPA receptors offers a promising approach for seizure control with a potentially improved therapeutic window compared to non-selective AMPA antagonists. nih.gov In vivo studies with an optimized lead compound demonstrated robust seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. nih.gov

In addition to anticonvulsant properties, the imidazo[1,2-a]pyrazine scaffold has been explored for its anxiolytic (anti-anxiety) effects. researchgate.net Research on imidazo[1,2-a]pyrazin-8-ones has identified compounds that are high-affinity GABA(A) agonists, a well-known mechanism for anxiolytic drugs. researchgate.net One such compound demonstrated anxiolytic activity in a conditioned animal model with minimal sedation. researchgate.net The related imidazo[1,2-a]pyridine scaffold is also known to produce anxiolytic and sedative effects. wikipedia.orggoogle.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease (AD). scilit.comnih.gov The activity of BuChE, in particular, increases as AD progresses. nih.govnih.gov Researchers have designed and synthesized series of imidazo[1,2-a]pyrazine derivatives as potential inhibitors of these enzymes. scilit.comresearchgate.netresearchgate.net

A study focusing on 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives identified several compounds with moderate inhibitory activity against AChE. scilit.comresearchgate.net Among them, compound 14r emerged as the most potent AChE inhibitor, with an IC50 value of 0.47 µM. scilit.comresearchgate.netresearchgate.net This compound also displayed moderate inhibitory activity against BuChE (IC50 = 11.02 µM), resulting in a favorable selectivity index (SI) of 23.45 for AChE over BuChE. scilit.comresearchgate.net Molecular docking studies suggested that this compound could bind to both the catalytic active site and the peripheral anionic site of AChE. scilit.comresearchgate.net

Table 2: Cholinesterase Inhibition by Imidazo[1,2-a]pyrazine Derivative 14r

Enzyme IC50 Value (µM) Selectivity Index (AChE/BuChE) Reference
Acetylcholinesterase (AChE) 0.47 23.45 scilit.comresearchgate.net
Butyrylcholinesterase (BuChE) 11.02 scilit.comresearchgate.net

These findings highlight the potential of the imidazo[1,2-a]pyrazine scaffold in developing new therapeutic agents for neurodegenerative conditions like Alzheimer's disease. scilit.comacs.org

Antidepressant Effects

Derivatives of the imidazo[1,2-a]pyrazine ring system have also been investigated for their potential antidepressant properties. researchgate.nettsijournals.com Research in this area has indicated that this chemical scaffold can be a valuable starting point for the design of novel antidepressant drugs. google.com

While direct studies on this compound are limited in this context, research on analogous structures provides evidence of this potential. For instance, a study on 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives, which share the core imidazole (B134444) ring, identified compounds with significant antidepressant activity in animal models. innovareacademics.inscispace.com These compounds were shown to reduce immobility time in the forced swimming test, a standard preclinical screen for antidepressants. scispace.com Another study on pyrazolotriazine derivatives, which are structurally related, also explored their potential antidepressant effects. nih.gov These collective findings suggest that the broader class of N-bridgehead fused heterocycles, including imidazo[1,2-a]pyrazines, warrants further exploration for the treatment of depression.

Anti-inflammatory and Analgesic Research

Derivatives of the imidazo[1,2-a]pyrazine nucleus have demonstrated notable anti-inflammatory and analgesic properties in various preclinical studies. nih.govdergipark.org.tr Research has shown that these compounds can be effective in models of inflammation and pain, suggesting their potential as therapeutic agents. nih.gov

Following the observation of significant anti-inflammatory activity in imidazo[1,2-a]pyrazine 2-acetic acid, a series of derivatives were synthesized with substitutions on the pyrazine (B50134) ring and carboxylic, acetic, or alpha-methylacetic moieties on the imidazole ring. nih.gov These compounds underwent testing for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. nih.gov Furthermore, some imidazo[1,2-a]pyrazine-3-(7H)-one derivatives have been designed as prodrugs of the potent non-steroidal anti-inflammatory drug ibuprofen (B1674241) and have shown high anti-inflammatory activity. researchgate.net Hybrid derivatives, such as those conjugated with pyrazole, have demonstrated effectiveness in acute lung injury models by modulating NF-κB signaling.

In antinociceptive studies, while no significant effect was observed in the hot-plate test for a series of imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazide derivatives, one compound, 2f, which contains a benzylidene residue, caused a notable decrease in the number of writhing behaviors in the acetic acid-induced writhing test at a 100 mg/kg dose. dergipark.org.tr

Other Pharmacological Research

Beyond anti-inflammatory and analgesic effects, the imidazo[1,2-a]pyrazine scaffold has been explored for a variety of other pharmacological applications. tsijournals.com

Antiulcer Properties

The imidazo[1,2-a]pyrazine core has been identified as a promising scaffold for the development of antiulcer agents. nih.govnih.gov Research has focused on the synthesis of derivatives with antisecretory and cytoprotective activities. nih.govnih.gov

One notable compound, 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine (Sch 32651), emerged from structure-activity relationship studies as a potential successor to the clinical candidate Sch 28080. nih.gov This analogue demonstrated a combination of antisecretory and cytoprotective properties in animal models. nih.gov The structural assignment of the imidazo[1,2-a]pyrazine ring and the site of protonation (N1) were unequivocally confirmed by X-ray crystal structure analysis. nih.gov Further research has led to the synthesis of potent reversible inhibitors of the gastric H+/K+ ATPase based on the imidazo[1,2-a]pyrazine structure. ucl.ac.uk

Cardiac Stimulating Effects

Certain imidazo[1,2-a]pyrazine derivatives have exhibited positive inotropic (cardiac stimulating) effects. nih.gov These compounds have been investigated for their potential in treating conditions like congestive heart failure. nih.gov

The biological equivalence of imidazo[4,5-c]pyridines with imidazo[1,2-a]pyrazines in terms of inotropic activity has been demonstrated. nih.gov Specifically, 2-[2-methoxy-4-(methylsulfenyl)phenyl]imidazo[1,2-a]pyrazine and 2-[2-methoxy-4-(methylsulfonyl)phenyl]-imidazo[1,2-a]pyrazine have been identified as potent inotropic agents both in vitro and in vivo. nih.gov Some derivatives have also been noted for their theophylline-like pharmacological properties, which include cardiotonic activity. dergipark.org.trresearchgate.net

Smooth Muscle Relaxant Properties

Imidazo[1,2-a]pyrazine derivatives have been investigated for their smooth muscle relaxant properties, particularly as bronchodilators. tsijournals.comnih.gov Several synthesized derivatives have shown significantly higher relaxant potency on trachealis muscle than theophylline. nih.gov

A series of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines were synthesized and found to be potent bronchodilators in vivo. nih.gov In vitro studies on isolated rat uterus and guinea pig trachea confirmed the high potential of these derivatives. nih.gov Notably, 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-3-carbonitrile was identified as the most potent compound in this series. nih.gov The mechanism of action is thought to involve more than just phosphodiesterase inhibition. nih.gov

Phosphodiesterase Inhibitory Activity

The inhibition of phosphodiesterase (PDE) enzymes is a key mechanism of action for many imidazo[1,2-a]pyrazine derivatives. tsijournals.comnih.gov This activity is linked to their cardiac stimulating and smooth muscle relaxant effects.

Derivatives of imidazo[1,2-a]pyrazine have been shown to be moderately potent inhibitors of PDE isoenzyme type IV, and those with a cyano group at position 2 are potent inhibitors of the type III isoenzyme. nih.gov For instance, 5-Bromoimidazo[1,2-a]pyrazine has been shown to inhibit phosphodiesterase, leading to an increase in cyclic AMP levels in cardiac tissue, which contributes to its positive inotropic and anti-bronchospastic effects. targetmol.com This inhibition of PDE is considered a primary mechanism rather than direct β-adrenergic receptor agonism. More recent research has also identified imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). google.comacs.org

Inhibition of Helicobacter pylori VirB11 ATPase

A significant area of research has been the investigation of imidazo[1,2-a]pyrazine derivatives as inhibitors of the Helicobacter pylori VirB11 ATPase, HP0525. ucl.ac.ukucl.ac.uk H. pylori is a bacterium linked to gastric ulcers and cancers, and its virulence is mediated by the type IV secretion system (T4SS), of which VirB11 ATPase is a key component. ucl.ac.ukresearchgate.netnih.gov

Through virtual high-throughput screening, imidazo[1,2-a]pyrazine compounds were identified as potential ATP mimics and inhibitors of HP0525. ucl.ac.ukucl.ac.uk A lead compound, compound 14, was identified with an IC50 of 7 µM and was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk Structure-activity relationship studies have been conducted to design further novel compounds. ucl.ac.ukucl.ac.uk While second-generation compounds did not show major improvements in potency, two further inhibitors were identified as potential leads. ucl.ac.ukucl.ac.uk The lead compound was also incorporated into bivalent compounds designed to disrupt the hexamer formation of the VirB11 ATPase while the small molecule targets the active site. ucl.ac.ukucl.ac.uk

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has been applied to study imidazo[1,2-a]pyrazine (B1224502) and its derivatives to predict various properties. DFT calculations can predict the geometry of molecules with high accuracy, including the planarity and bond angles of the fused ring system. For instance, in a related bromo-substituted imidazo[1,2-a]pyrazin-8(7H)-one, DFT predicted a nearly perfect planar structure with a dihedral angle of 178.9° between the imidazole (B134444) and pyrazine (B50134) rings.

DFT calculations are crucial for elucidating the electronic landscape of "8-Bromoimidazo[1,2-a]pyrazine". These calculations help in understanding concepts like electronegativity, hardness, and chemical reactivity. scispace.com The distribution of electron density, which dictates the molecule's reactivity, can be visualized and quantified. For example, in a study of 3-bromoimidazo[1,2-a]pyrazine, shifting a nitrogen atom within the bicyclic core was shown to withdraw electron density from the bromine atom's vicinity, altering its electrostatic potential and σ-hole, which is critical for interactions like halogen bonding. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding electronic properties and reactivity. researchgate.net The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and electronic properties. researchgate.net In related imidazo[1,2-a]pyrazin-8(7H)-one systems, the introduction of a lactam group was found to decrease the HOMO energy by 0.25 eV, which in turn enhances the reactivity towards electrophilic substitution at specific carbon positions. DFT calculations can also determine Mulliken charges, which reveal the partial charges on each atom, highlighting sites susceptible to nucleophilic or electrophilic attack.

Computational MethodCalculated PropertySignificanceReference Finding
DFTDihedral AngleIndicates molecular planarity.Predicted a near-perfect planarity (178.9° dihedral angle) for a related imidazo[1,2-a]pyrazin-8(7H)-one.
DFTHOMO-LUMO GapRelates to molecular reactivity and kinetic stability.A lactam group in an imidazopyrazine analog decreased HOMO energy by 0.25 eV, enhancing electrophilic reactivity.
DFTMulliken ChargesIdentifies electrophilic and nucleophilic centers by showing partial atomic charges.Calculations showed increased positive charge density at C5 and C7 in an imidazopyrazine analog.
DFTElectrostatic PotentialVisualizes electron density distribution and potential interaction sites (e.g., σ-hole for halogen bonding).Shifting a nitrogen atom in the core of a bromo-imidazopyrazine altered the σ-hole on the bromine atom. researchgate.net

DFT is also employed to study the noncovalent interactions between imidazo[1,2-a]pyrazine derivatives and metal clusters, which is relevant for applications like surface-enhanced Raman spectroscopy (SERS). acs.org Studies on related imidazo[1,2-a]pyrazines adsorbed on silver (Ag) clusters have shown that the imidazole ring is primarily responsible for binding the molecule to the metal surface. acs.org Dispersion-corrected DFT methods, such as B3LYP with Grimme's dispersion corrections (GD2), are particularly useful for providing theoretical insights into the strength of these noncovalent intermolecular interactions. acs.org

These calculations can determine the interaction energies and optimal geometries of the molecule-cluster complexes. rsc.org The interaction is often found to be mainly ionic in nature with a contribution from van der Waals forces. rsc.org Furthermore, time-dependent DFT (TD-DFT) can be used to predict absorption spectra and understand the electronic transitions that occur upon adsorption, revealing how the molecule's orbitals interact with those of the metal cluster. acs.org

Electronic Structure Elucidation

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug design to understand and predict how molecules like this compound and its derivatives might interact with biological targets.

Docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within a protein's binding site. nih.gov For derivatives of the imidazo[1,2-a]pyrazine scaffold, these studies have been crucial in rationalizing their biological activity. For instance, docking studies of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives into the PI3Kα kinase active site revealed that the morpholine (B109124) group and the amide scaffold were critical for maintaining activity. nih.gov The simulations showed that the core structure of these inhibitors overlapped almost completely with known inhibitors like PI-103. nih.gov

Similarly, docking studies on imidazo[1,2-a]pyrazine-based inhibitors of the VirB11 ATPase HP0525 suggested that these molecules bind deep within the enzyme's active site, mimicking ATP. ucl.ac.uknih.gov The interactions identified through docking, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, are essential for the stable binding of these inhibitors. nih.gov

Target ProteinImidazo[1,2-a]pyrazine DerivativeKey Predicted InteractionsReference
PI3Kα Kinase8-Morpholinoimidazo[1,2-a]pyrazine derivative (14c)Overlap with known inhibitor PI-103; importance of morpholine group. nih.gov
VirB11 ATPase HP05258-Amino imidazo[1,2-a]pyrazine derivativesInhibitor deeply buried in the active site, mimicking ATP. nih.gov
GABAA ReceptorImidazo[1,2-a]pyridine (B132010) derivatives (related scaffold)Hydrogen bonds, π-π stackings, and hydrophobic interactions. nih.gov
Aurora KinaseImidazo[1,2-a]pyrazine derivativesBioisosteric replacement at the 8-position to optimize binding. nih.gov

A primary goal of molecular docking is to predict the most likely binding pose (mode) and location (site) of a ligand on its protein target. nih.gov Computational approaches for predicting binding sites can be based on protein sequence, structure, or homology to other known proteins. nih.gov For the imidazo[1,2-a]pyrazine scaffold, docking has been successfully used to predict how derivatives bind to various kinases. For example, in the development of Aurora kinase inhibitors, docking was used to guide the optimization of substituents at the 8-position of the core, leading to the identification of potent dual Aurora A/B inhibitors. nih.gov

In another study targeting the VirB11 ATPase, docking simulations using AutoDock were performed on an ADP-bound protein structure after removing water and other heteroatoms to define the binding pocket. ucl.ac.uk The results helped to understand the structure-activity relationships and guided the design of a second generation of inhibitors. ucl.ac.uk These predictions are invaluable for rational drug design, allowing researchers to prioritize which compounds to synthesize and test.

Ligand-Protein Interactions

In Silico Screening and Design

In silico (computer-based) screening and design encompass a range of computational techniques used to identify and optimize novel bioactive compounds. These methods leverage knowledge of a biological target or known active molecules to search large virtual libraries of compounds or to design new ones with improved properties.

Virtual high-throughput screening of the Helicobacter pylori VirB11 ATPase identified the imidazo[1,2-a]pyrazine scaffold as a potential ATP mimic and inhibitor, initiating a drug discovery program. ucl.ac.uk This demonstrates how in silico methods can successfully identify promising new chemical starting points.

Furthermore, the imidazo[1,2-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry because it can bind to multiple biological targets, including various kinases. researchgate.net Computational approaches like scaffold hopping are used to find new core structures that mimic the shape and electronic properties of a known active scaffold. This technique was used to identify an imidazopyrazinone as a novel positive allosteric modulator (PAM) of the mGlu2 receptor by searching fragment databases for replacements of a known triazolopyridine scaffold. acs.org This highlights the power of in silico design in discovering new chemical series for challenging biological targets. nih.govacs.org

Virtual High-Throughput Screening

Virtual high-throughput screening (vHTS) is a computational technique utilized in the early stages of drug discovery to search large libraries of small molecules that are likely to bind to a drug target, typically a protein or enzyme. arxiv.org This approach has been instrumental in identifying the imidazo[1,2-a]pyrazine core as a promising scaffold for various therapeutic targets.

A notable application of vHTS led to the identification of imidazo[1,2-a]pyrazine compounds as potential inhibitors of the Helicobacter pylori VirB11 ATPase, HP0525. ucl.ac.uk In this study, a virtual screen of a large compound library identified the imidazo[1,2-a]pyrazine core as a potential mimic of adenosine (B11128) triphosphate (ATP), suggesting its role as an ATPase inhibitor. ucl.ac.uk Subsequent in vitro screening confirmed that a synthesized derivative, compound 14 , was a competitive inhibitor of ATP with an IC50 of 7 µM. ucl.ac.uk This discovery paved the way for the design of a second generation of compounds based on the in silico-observed interactions within the ATP binding site. ucl.ac.uk

Similarly, collaborative virtual screening efforts have been employed to explore the anti-leishmanial potential of the related imidazo[1,2-a]pyridine chemotype. nih.gov These large-scale screening campaigns test millions of compounds against kinetoplastid parasites, including Leishmania donovani, to identify novel starting points for drug discovery. nih.gov The data generated from these screenings have helped to establish initial structure-activity relationships, indicating that substitutions at various positions (2, 3, 6, 7, and 8) of the core structure can retain anti-leishmanial activity. nih.gov

The process of vHTS often involves several key steps:

Target Preparation: Creating a three-dimensional model of the target protein, often from X-ray crystallography or homology modeling.

Library Preparation: Generating 3D conformations of a large database of chemical compounds.

Docking: Computationally placing each ligand from the library into the binding site of the target protein.

Scoring: Using a scoring function to estimate the binding affinity of each ligand.

Hit Selection: Selecting the top-scoring compounds for further experimental validation.

The success of vHTS in identifying the imidazo[1,2-a]pyrazine scaffold as a hit for various targets underscores the power of this computational approach in accelerating the initial phases of drug discovery.

Target Screening Method Identified Scaffold Key Finding Reference
Helicobacter pylori VirB11 ATPase (HP0525)Virtual High-Throughput ScreeningImidazo[1,2-a]pyrazineIdentified as a potential ATP mimic and ATPase inhibitor. ucl.ac.uk
Leishmania donovaniHigh-Throughput Phenotypic ScreeningImidazo[1,2-a]pyridineRevealed multiple positions on the core tolerant to changes while retaining activity. nih.gov

Computer-Assisted Molecular Modeling for Conformational Analysis

Computer-assisted molecular modeling is a powerful tool for analyzing the three-dimensional structure and conformational preferences of molecules. This understanding is crucial for designing ligands that fit optimally into the binding pocket of a biological target. For derivatives of this compound, conformational analysis helps to rationalize observed biological activities and to guide the synthesis of new, more potent analogues.

In the context of imidazo[1,2-a]pyrazine derivatives as inhibitors of HP0525, molecular modeling was used to understand the binding modes of the synthesized compounds. ucl.ac.uk For instance, it was observed that some inhibitors appeared to adopt a conformation similar to the lead compound 14 , where the imidazo[1,2-a]pyrazine core occupies the purine (B94841) region of the ATP binding site. ucl.ac.uk In one case, modeling suggested that a derivative might shift its position so that a carbamate (B1207046) group mimics the sulfonamide interactions of the lead compound, allowing a naphthalene (B1677914) moiety to extend further into the enzyme's active site. ucl.ac.uk These insights are invaluable for designing the next generation of inhibitors with improved potency.

Molecular dynamics (MD) simulations, a key technique in computer-assisted molecular modeling, can be used to assess the stability of a ligand's binding pose over time. Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can highlight the flexibility of certain regions of the protein-ligand complex, which may explain differences in selectivity.

Furthermore, computer-assisted molecular modeling has been applied to estimate the conformational energies of related imidazo[1,2-a]pyrazine derivatives to understand their receptor selectivity. researchgate.net By comparing the conformational energies of different isomers and relating them to the structure of a semi-rigid molecule, researchers can gain insights into the structural requirements for binding to specific receptors. researchgate.net

The general workflow for computer-assisted conformational analysis often includes:

Structure Building: Creating a 3D model of the molecule of interest.

Energy Minimization: Finding the lowest energy conformation of the molecule.

Conformational Search: Systematically or randomly exploring the different possible conformations of the molecule.

Analysis: Comparing the energies and geometries of the different conformers to identify the most stable or biologically relevant ones.

Through these computational methods, a deeper understanding of the structural and energetic properties of this compound and its derivatives can be achieved, facilitating the rational design of new therapeutic agents.

Compound/Derivative Modeling Technique Purpose of Analysis Key Insight Reference
Imidazo[1,2-a]pyrazine derivativesMolecular ModelingUnderstanding binding modes in HP0525The imidazo[1,2-a]pyrazine core occupies the purine region of the ATP binding site. ucl.ac.uk
8-(1-piperazinyl)imidazo[1,2-a]pyrazineComputer-Assisted Molecular ModelingEstimation of conformational energiesRelated conformational energies to receptor selectivity. researchgate.net

Future Research Trajectories and Therapeutic Potential

Development of Novel 8-Bromoimidazo[1,2-a]pyrazine Derivatives with Enhanced Bioactivity

The core structure of this compound allows for strategic modifications to improve its biological efficacy. Researchers are actively designing and synthesizing new derivatives with the goal of increasing potency and selectivity for various biological targets. nih.gov

One key strategy involves nucleophilic substitution at the C8 position. The bromine atom serves as a valuable leaving group, enabling the introduction of a wide range of functional groups. tsijournals.com For instance, the amination of the 8-bromo position has been shown to be crucial for enhancing the antioxidant properties of these compounds. tsijournals.com Studies have revealed that incorporating cyclic and acyclic secondary amines like morpholine (B109124), piperidine, and diethanolamine (B148213) can lead to derivatives with significant biological potential. tsijournals.com The introduction of a morpholine substituent at the 8-position, for example, has been explored for its potential in developing inhibitors for various biological targets. vulcanchem.com

Furthermore, structure-activity relationship (SAR) studies are instrumental in guiding the design of these novel derivatives. nih.gov By systematically altering substituents at different positions of the imidazo[1,2-a]pyrazine (B1224502) ring and evaluating the resulting changes in biological activity, researchers can identify key structural features required for optimal therapeutic effects. For example, the substitution pattern on the core scaffold has been shown to significantly influence the anticancer and antimicrobial activities of these compounds. tsijournals.com

Exploration of New Therapeutic Targets for Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold has demonstrated a broad spectrum of pharmacological activities, prompting investigations into new therapeutic applications. tsijournals.com Derivatives of this heterocyclic system are being explored as potential treatments for a variety of diseases.

In the realm of oncology, imidazo[1,2-a]pyrazine derivatives have shown promise as inhibitors of several kinases implicated in cancer progression. Notably, they have been identified as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.govmdpi.com Anomalous regulation of PI3Kα can lead to uncontrolled cell growth, proliferation, and survival. nih.gov The development of potent and selective PI3Kα inhibitors based on the imidazo[1,2-a]pyrazine framework is a significant area of research. nih.govnih.gov One promising compound, 14c , demonstrated a strong inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 µM. mdpi.com

Beyond cancer, these compounds are being investigated for their potential as antiviral and antibacterial agents. nih.gov For instance, a series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a critical component of the bacterial type IV secretion system, which is essential for the virulence of many pathogenic bacteria. nih.gov Additionally, certain imidazo[1,2-a]pyrazine derivatives have displayed potent and broad-spectrum anti-influenza activity, with one compound, A4 , identified as a potential inhibitor of the influenza virus nucleoprotein. acs.org Other potential therapeutic applications for imidazo[1,2-a]pyrazine derivatives include their use as anti-inflammatory agents, anti-ulcer medications, and for managing allergic reactions. tsijournals.com

Advancements in Synthetic Methodologies for Diversification

To facilitate the exploration of the therapeutic potential of this compound, chemists are continuously developing more efficient and versatile synthetic methods. These advancements are crucial for generating a diverse range of derivatives for biological screening.

Traditional synthesis often involves the condensation of 2-aminopyrazine (B29847) with a suitable reagent, followed by bromination. tsijournals.com However, modern synthetic strategies are focusing on more sophisticated and efficient approaches. Transition-metal-catalyzed reactions, such as copper-catalyzed and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), have become powerful tools for introducing a variety of substituents onto the imidazo[1,2-a]pyrazine core. ucl.ac.ukbeilstein-journals.org These methods offer greater control over the position and type of functional groups introduced.

Multicomponent reactions (MCRs) are also gaining prominence as they allow for the rapid assembly of complex molecules in a single step. nih.gov For example, an iodine-catalyzed three-component condensation has been developed for the synthesis of imidazo[1,2-a]pyrazine derivatives. nih.gov Microwave-assisted synthesis is another technique being employed to accelerate reaction times and improve yields. bio-conferences.org These innovative synthetic methodologies are not only expanding the chemical space of accessible this compound derivatives but are also contributing to the development of more sustainable and environmentally friendly chemical processes.

Q & A

Q. What are the common synthetic routes for preparing 8-Bromoimidazo[1,2-a]pyrazine derivatives?

The synthesis of this compound derivatives often involves:

  • Grignard reagent additions : 6-Chloroimidazo[1,2-a]pyrazine reacts with organomagnesium halides (e.g., 4-methoxyphenylmagnesium bromide) to form intermediates, which are oxidized using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to yield 8-arylated products .
  • Multicomponent reactions : Iodine-catalyzed condensation of tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine under mild conditions provides functionalized imidazo[1,2-a]pyrazines in high yields .
  • Direct bromination : Bromine sources like phenyl trimethyl ammonium tribromide are used to introduce bromine at the 8-position of the imidazo[1,2-a]pyrazine core .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm substitution patterns and regioselectivity, particularly distinguishing between C-8 bromination and other positions .
  • LC-MS : For molecular weight verification and purity assessment, especially when isolating intermediates prone to degradation (e.g., dihydroimidazo[1,2-a]pyrazines) .
  • FT-IR : To track functional group transformations, such as acetyl or formyl additions during electrophilic modifications .

Q. What biological activities are associated with the imidazo[1,2-a]pyrazine scaffold?

Imidazo[1,2-a]pyrazines exhibit:

  • Anti-inflammatory effects : Hybrid derivatives with pyrazole show potential in mitigating acute lung injury (ALI) via cytokine modulation .
  • Adrenergic receptor modulation : 8-(1-Piperazinyl) derivatives demonstrate hypoglycemic activity by binding to α2-adrenergic receptors, reducing blood glucose in preclinical models .
  • Telomerase inhibition : Certain derivatives interfere with telomerase activity, suggesting anticancer applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

  • Catalyst selection : Iodine (5 mol%) in ethanol enhances yields in multicomponent reactions by stabilizing intermediates and reducing side reactions .
  • Temperature control : Room-temperature reactions minimize decomposition of acid-sensitive intermediates (e.g., tert-butyl isocyanide) .
  • Substituent effects : Electron-withdrawing groups at C-6 (e.g., Cl) direct electrophilic substitution to C-8, as shown in bromination and arylation studies .

Q. What mechanistic insights explain the hydrogen-deuterium exchange behavior of imidazo[1,2-a]pyrazine?

Under alkaline conditions (aqueous NaOH/DMSO), protons at C-3 and C-5 undergo rapid exchange due to resonance stabilization of the deprotonated intermediate. In contrast, C-1 and C-7 protons remain inert even at elevated temperatures, highlighting the scaffold's electronic asymmetry . This reactivity informs strategies for isotopic labeling in pharmacokinetic studies.

Q. How does structural modification impact the biological potency of this compound derivatives?

  • Substitution at C-2/C-3 : Methyl or ethyl groups enhance α2-adrenergic receptor affinity, critical for hypoglycemic activity .
  • Heterocyclic appendages : Pyrazole conjugates improve anti-inflammatory efficacy by modulating NF-κB pathways .
  • Bromine vs. other halogens : Bromine at C-8 increases metabolic stability compared to chloro analogs, as evidenced by prolonged in vivo half-lives .

Q. What are the challenges in analyzing fluorescence properties of imidazo[1,2-a]pyrazine derivatives?

  • Solvent polarity : Acetonitrile enhances fluorescence intensity by reducing quenching effects, as observed in derivatives with electron-donating substituents (e.g., 10i: λem = 450 nm) .
  • Aggregation effects : Concentration-dependent aggregation can lead to false negatives; thus, dynamic light scattering (DLS) is recommended for validating emissive behavior .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from:

  • Purification methods : Column chromatography vs. recrystallization can alter reported yields (e.g., 37–95% for arylated derivatives) .
  • Catalyst purity : Trace metal contaminants in Pd catalysts reduce efficiency in cross-coupling reactions; rigorous catalyst screening (e.g., Pd(OAc)2 vs. PdCl2) is advised .

Q. What strategies validate the proposed mechanisms of telomerase inhibition by imidazo[1,2-a]pyrazines?

  • TRAP assay : Telomeric repeat amplification protocol quantifies telomerase activity inhibition (IC50 values correlate with substituent electronegativity) .
  • Molecular docking : Simulations identify interactions with the telomerase RNA component (e.g., binding to pseudoknot regions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.